![molecular formula C14H13NO B101573 Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 19036-99-8](/img/structure/B101573.png)
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. This compound is commonly referred to as MPEPy and is widely used in various research applications.
科学研究应用
MPEPy has been widely used in various scientific research applications. One of the most common applications of MPEPy is in the field of organic electronics. MPEPy has been found to exhibit excellent charge transport properties, making it an ideal material for use in organic field-effect transistors. Additionally, MPEPy has been used as a fluorescent probe for the detection of metal ions in solution.
作用机制
MPEPy has been found to exhibit a unique mechanism of action. It has been shown to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. Additionally, MPEPy has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
生化和生理效应
MPEPy has been found to exhibit a variety of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. MPEPy has also been found to exhibit antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
MPEPy has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. Additionally, MPEPy exhibits excellent charge transport properties, making it an ideal material for use in organic electronics. However, there are also limitations to the use of MPEPy in lab experiments. MPEPy can be difficult to handle due to its highly reactive nature. Additionally, the synthesis of MPEPy can be challenging, requiring specialized equipment and expertise.
未来方向
There are several future directions for the research and development of MPEPy. One potential area of research is the use of MPEPy as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, there is potential for the use of MPEPy in the development of new organic electronic devices. Further research is also needed to better understand the mechanism of action of MPEPy and its potential use in other scientific research applications.
Conclusion:
In conclusion, MPEPy is a unique chemical compound that has garnered significant attention in the scientific community. It has been widely used in various scientific research applications, including organic electronics and the detection of metal ions in solution. MPEPy exhibits a unique mechanism of action and has several biochemical and physiological effects. While there are advantages to the use of MPEPy in lab experiments, there are also limitations that must be considered. Finally, there are several future directions for the research and development of MPEPy, including its potential use as a therapeutic agent and in the development of new organic electronic devices.
合成方法
MPEPy can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde and a malononitrile in the presence of a base catalyst. The reaction product is then subjected to a cyclization reaction to form MPEPy. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
属性
CAS 编号 |
19036-99-8 |
|---|---|
产品名称 |
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- |
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h2-11H,1H3 |
InChI 键 |
YVXLWJRTXKPYON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



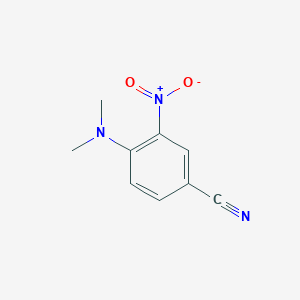
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
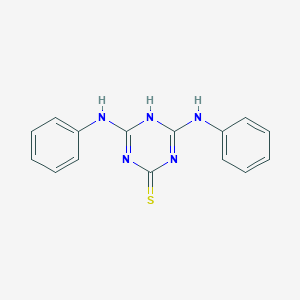

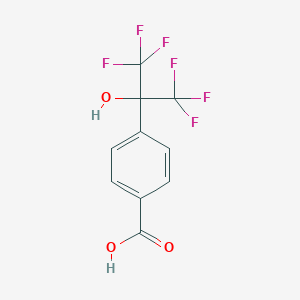
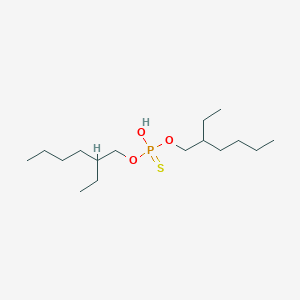
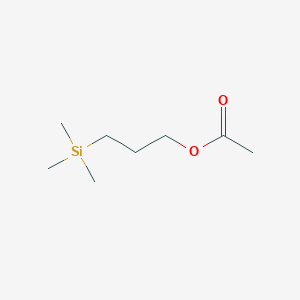
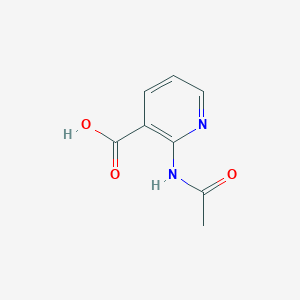
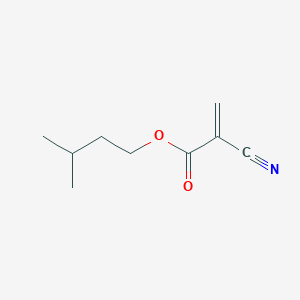
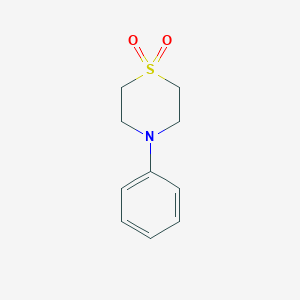
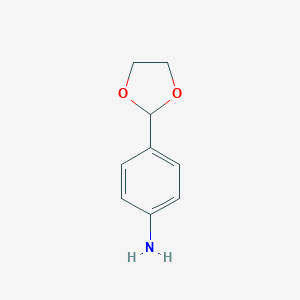
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

